methyl (4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenyl)carbamate is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyridine core, partially saturated as a 4,5,6,7-tetrahydro derivative. The structure includes a sulfamoyl group (-SO₂NH-) bridging the pyridine ring and a phenyl moiety, which is further substituted with a methyl carbamate (-O(CO)NHCH₃) group at the para position.
Properties
IUPAC Name |
methyl N-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylsulfamoyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-23-15(20)17-11-2-4-14(5-3-11)24(21,22)18-12-7-9-19-13(10-12)6-8-16-19/h2-6,8,12,18H,7,9-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEKKGAEVXQEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. One common approach begins with the preparation of the pyrazolo[1,5-a]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors such as aminopyridines and hydrazines . The sulfamoylphenyl group is then introduced via sulfonation reactions, followed by the attachment of the carbamate group through carbamation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction
Biological Activity
Methyl (4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenyl)carbamate is a compound that has attracted attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of sulfonamide derivatives featuring a tetrahydropyrazolo[1,5-a]pyridine moiety. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 296.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced cytokine production.
- Modulation of Receptor Activity : It likely interacts with neurotransmitter receptors, influencing central nervous system activity and potentially providing anxiolytic effects.
Antimicrobial and Antioxidant Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial and antioxidant activities. For instance:
- Antimicrobial Activity : In vitro assays demonstrate that related pyrazole derivatives possess potent activity against various bacterial strains.
- Antioxidant Activity : These compounds have shown the ability to scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions.
Neuroprotective Effects
Research indicates that the tetrahydropyrazolo[1,5-a]pyridine derivatives may have neuroprotective properties. They are hypothesized to protect neuronal cells from apoptosis induced by oxidative stress. This effect may be mediated through the inhibition of pro-apoptotic factors and the enhancement of neurotrophic signaling pathways.
Study 1: Anxiolytic Effects
A study investigating the anxiolytic potential of tetrahydropyrazolo compounds demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors in rodent models. The results were measured using established behavioral tests such as the elevated plus maze and open field tests.
Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of related compounds. The findings indicated that these derivatives inhibited cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant and Anxiolytic Properties
Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyridine exhibit significant central nervous system activity. These compounds have been studied for their potential as anxiolytic and antidepressant agents. For example, compounds similar to methyl (4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenyl)carbamate have shown efficacy in reducing anxiety and depression-like behaviors in animal models. A study demonstrated that certain derivatives could modulate neurotransmitter levels, which is critical for mood regulation .
1.2 Neuroprotective Effects
The neuroprotective effects of tetrahydropyrazolo derivatives have also been explored. Research suggests that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of specific enzymes that contribute to neurodegeneration .
Pharmacological Applications
2.1 Antihypertensive Agents
Compounds related to this compound have been investigated for their antihypertensive properties. Studies show that these compounds can effectively lower blood pressure by inhibiting angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure .
2.2 Cancer Treatment
Recent studies have identified tetrahydropyrazolo derivatives as potential candidates for cancer therapy. These compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specificity of these compounds towards cancerous cells over normal cells presents a promising avenue for targeted cancer therapies .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antidepressant Activity
A study conducted on a series of tetrahydropyrazolo[1,5-a]pyridine derivatives demonstrated significant antidepressant-like effects in the forced swim test (FST) model in rats. The results indicated a dose-dependent reduction in immobility time, suggesting enhanced mood elevation properties .
Case Study 2: Neuroprotective Mechanisms
In vitro experiments showed that this compound could significantly reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential utility in neurodegenerative disease models .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare the target compound with structurally related pyrazolo-fused heterocycles, focusing on core scaffolds, substituents, synthesis, and applications.
Structural Variations in the Heterocyclic Core
- Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine: describes N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide, which replaces the pyridine ring with a pyrimidine. Key difference: Pyrimidine cores (two nitrogen atoms) may confer greater polarity compared to pyridine derivatives.
- Pyrazolo[1,5-a]pyridine vs. Pyrazolo[3,4-b]pyridine: Compounds like methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate () feature a pyrazolo[3,4-b]pyridine scaffold.
Functional Group Modifications
- Sulfamoyl vs. Carboxamide: The target compound’s sulfamoyl group contrasts with the carboxamide in ’s derivative. Sulfamoyl groups are known for their role in sulfonamide drugs (e.g., antibacterial agents), while carboxamides are common in kinase inhibitors .
- Carbamate vs. Carbonitrile :
Pyraclonil (), a herbicidal agent, contains a carbonitrile group (-CN) instead of a carbamate. This substitution increases electrophilicity, which may enhance reactivity in agrochemical contexts .
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing methyl (4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenyl)carbamate?
- Methodological Answer : The synthesis typically involves coupling sulfonamide intermediates with carbamate precursors. For example, triethylamine in 1,4-dioxane at 90°C for 1 hour facilitates carbamate formation . Post-synthesis, characterization via NMR (400 MHz, CDCl) and mass spectrometry (MS) is critical to confirm structure and purity. Yield optimization (e.g., 70% as reported in analogous syntheses) requires careful solvent selection (e.g., THF for polar intermediates) and catalyst use (e.g., pyridine for acid scavenging) .
Q. How should researchers design in vitro assays to assess the compound’s pharmacological activity?
- Methodological Answer : Use a split-plot design with replicates to minimize variability. For instance:
- Primary assays : Dose-response curves (1 nM–10 µM) in target cell lines (e.g., cancer or enzyme-specific models).
- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only groups.
- Replicates : Four replicates per condition, with 5–10 samples per replicate to ensure statistical power .
- Endpoint analysis : Measure IC values via fluorescence or absorbance assays, validated with orthogonal methods like Western blotting for target engagement .
Advanced Research Questions
Q. What experimental approaches are used to evaluate the environmental fate and transformation pathways of this compound?
Abiotic stability : Conduct hydrolysis studies (pH 2–12, 25–50°C) and photolysis under UV light (254 nm) to assess degradation kinetics.
Biotic transformation : Use soil/water microcosms with LC-MS/MS to identify metabolites (e.g., sulfonic acid derivatives).
Data integration : Compare half-lives () across conditions to model environmental persistence. For example, pyrazole derivatives often show <30 days in aerobic soils .
Q. How can conflicting data on the compound’s efficacy across different assays be resolved?
- Methodological Answer :
- Cross-validation : Repeat assays using alternate methodologies (e.g., SPR for binding affinity vs. cellular viability assays).
- Buffer optimization : Test varying pH and ionic strength to rule out assay-specific artifacts.
- Structural analogs : Synthesize and test derivatives (e.g., fluorobenzyl substitutions) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Apply hierarchical clustering to published datasets to identify outliers or trends .
Q. What strategies are effective for modifying the compound’s core structure to enhance selectivity?
- Methodological Answer :
- SAR-driven synthesis : Replace the tetrahydropyrazolo-pyridine moiety with isoxazole or pyrimidine rings to probe steric effects .
- Computational docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases), prioritizing substitutions with lower ΔG values.
- In vivo validation : Test top candidates in transgenic models (e.g., zebrafish for rapid screening) to correlate structural changes with efficacy/toxicity .
Q. What purification challenges arise during scale-up, and how are they addressed?
- Methodological Answer :
- Intermediate isolation : Crystallize the sulfinyldimethane intermediate (1:2 ratio) to remove impurities. Use ethanol/water mixtures for recrystallization .
- Chromatography : Employ flash column chromatography (silica gel, hexane/EtOAc gradient) for polar byproducts.
- Purity validation : Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to ensure >98% purity .
Theoretical and Methodological Integration
Q. How can findings for this compound be integrated into broader pharmacological or environmental theories?
- Methodological Answer :
- Kinetic modeling : Fit dose-response data to the Hill equation to infer cooperative binding mechanisms.
- Ecotoxicology frameworks : Apply the Risk Quotient (RQ = PEC/PNEC) using predicted environmental concentrations (PEC) and no-effect thresholds (PNEC) from microcosm studies .
- Enzyme inhibition theory : Use Lineweaver-Burk plots to classify the compound as competitive/non-competitive, informing drug combination strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
